N1-(5-chloro-2-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
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Overview
Description
N1-(5-chloro-2-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include oxalyl chloride, 5-chloro-2-methylaniline, and 2-oxopyrrolidine. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-2-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific pH levels, temperatures, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N1-(5-chloro-2-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide
- N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)propionamide
Uniqueness
N1-(5-chloro-2-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for specialized applications that similar compounds may not be able to fulfill.
Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3/c1-11-5-6-12(17)10-13(11)19-16(23)15(22)18-7-3-9-20-8-2-4-14(20)21/h5-6,10H,2-4,7-9H2,1H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRAHAGZJAGTGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCCN2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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